4-Methyl-5-nitrocatechol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLRAKCRHPMKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218983 | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-21-8 | |

| Record name | 4-Methyl-5-nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-5-nitrocatechol, a significant nitroaromatic compound. This document details its chemical structure, physicochemical properties, synthesis, and known biological roles, with a focus on its involvement in metabolic pathways. The information is presented to support research and development activities in related scientific fields.

Chemical Structure and Identification

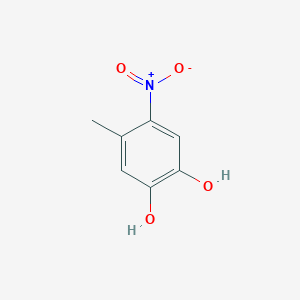

4-Methyl-5-nitrocatechol, with the IUPAC name 4-methyl-5-nitrobenzene-1,2-diol, is a substituted catechol derivative.[1][2] Its chemical structure consists of a benzene ring with two adjacent hydroxyl groups (a catechol moiety), a methyl group, and a nitro group.

Chemical Structure:

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-5-nitrocatechol is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Melting Point | 180-182 °C | |

| Boiling Point | 354.5 ± 42.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 163.0 ± 16.3 °C | |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 86.3 Ų | [2] |

Synthesis and Spectroscopic Data

Synthesis

General Nitration Procedure (for illustrative purposes, based on related compounds): A solution of 4-methylcatechol in a suitable solvent would be cooled in an ice bath. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture would be stirred for a period, followed by quenching with ice water. The product would then be extracted with an organic solvent, and the solvent evaporated to yield the crude product, which could be further purified by recrystallization or chromatography.

Spectroscopic Data

Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for 4-Methyl-5-nitrocatechol is limited. However, data for the related compound 4-nitrocatechol and the precursor 4-methylcatechol can be used for comparative analysis.

-

¹H NMR and ¹³C NMR: While specific spectra for 4-methyl-5-nitrocatechol are not available, general chemical shifts for protons and carbons on a substituted benzene ring can be predicted. The protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), and the methyl protons would be a singlet in the aliphatic region (around 2.0-2.5 ppm). The hydroxyl protons would be broad singlets, with their chemical shift dependent on the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons would resonate between 110 and 160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-methyl-5-nitrocatechol would be expected to show characteristic absorption bands for the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the nitro group (strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (169.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Biological Activity and Toxicology

Biological Role

4-Methyl-5-nitrocatechol is a known bacterial xenobiotic metabolite.[2] It is a key intermediate in the biodegradation pathway of 2,4-dinitrotoluene (2,4-DNT), a toxic and persistent environmental pollutant.[5] Several bacterial strains, including Rhodococcus pyridinivorans NT2, are capable of degrading 2,4-DNT, and the initial step in this pathway is the oxidation of 2,4-DNT to 4-methyl-5-nitrocatechol.[5][6]

This compound also serves as a tracer for biomass burning in atmospheric studies, indicating its formation from the atmospheric oxidation of precursors emitted during the combustion of biomass.[7]

Toxicology

There is a lack of specific quantitative toxicological data, such as LD50 or IC50 values, for 4-Methyl-5-nitrocatechol in the public domain. However, nitrophenols and related compounds are generally considered to be of toxicological concern. For instance, 4-nitrocatechol is a potent lipoxygenase inhibitor.[8][9] Given its structural similarity, 4-methyl-5-nitrocatechol may exhibit similar biological activities and toxicological properties. Further research is required to determine its specific toxicological profile.

Signaling and Metabolic Pathways

The most well-documented pathway involving 4-Methyl-5-nitrocatechol is the biodegradation of 2,4-dinitrotoluene. The pathway in Rhodococcus species involves an initial dioxygenase-catalyzed attack on the aromatic ring of 2,4-DNT, leading to the formation of 4-methyl-5-nitrocatechol and the release of a nitrite ion. This intermediate is then further metabolized.

Figure 1. Simplified metabolic pathway of 2,4-dinitrotoluene degradation.

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis and biological testing of 4-Methyl-5-nitrocatechol are not widely published. However, general analytical workflows for the detection of nitrocatechols in environmental and biological samples are established. These typically involve sample extraction, followed by analysis using chromatographic techniques coupled with mass spectrometry.

General Analytical Workflow for Nitrocatechol Detection

Figure 2. General workflow for the analysis of nitrocatechols.

Sample Preparation: Biological and environmental samples typically require preparation to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11][12]

Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are the methods of choice for the sensitive and selective detection of nitrocatechols.[11]

Conclusion

4-Methyl-5-nitrocatechol is a compound of interest due to its role as a key intermediate in the bioremediation of 2,4-dinitrotoluene and as an atmospheric tracer for biomass combustion. While its basic physicochemical properties are known, there is a significant lack of publicly available, detailed experimental protocols for its synthesis, specific spectral data, and quantitative toxicological information. Further research is warranted to fully characterize this molecule and to explore its potential applications and environmental impact. This guide serves as a foundational resource for scientists and researchers, highlighting the current state of knowledge and identifying areas for future investigation.

References

- 1. rsc.org [rsc.org]

- 2. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of 2,4-dinitrotoluene with Rhodococcus pyridinivorans NT2: characteristics, kinetic modeling, physiological responses and metabolic pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. ijisrt.com [ijisrt.com]

- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol

This technical guide provides a comprehensive overview of 4-Methyl-5-nitrocatechol, a key intermediate in the microbial degradation of 2,4-dinitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, biological significance, and relevant experimental protocols.

Chemical Identity

IUPAC Name: 4-methyl-5-nitrobenzene-1,2-diol[1]

CAS Number: 68906-21-8[1]

-

4-Methyl-5-nitrocatechol

-

4M5NC

-

5-Nitro-4-homopyrocatechol

-

4-Methyl-5-nitropyrocatechol

-

1,2-Benzenediol, 4-methyl-5-nitro-

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methyl-5-nitrocatechol.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | 354.5 ± 42.0 °C at 760 mmHg | [2] |

| LogP | 1.4 | [1] |

| pKa (strongest acidic) | 6.56 ± 0.20 | Predicted |

| pKa (strongest basic) | -6.5 ± 0.2 | Predicted |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | |

| Appearance | Yellow to deep orange solid. |

Biological Significance: Metabolic Pathway of 2,4-Dinitrotoluene Degradation

4-Methyl-5-nitrocatechol is a crucial intermediate in the aerobic microbial degradation pathway of 2,4-dinitrotoluene (2,4-DNT), a significant environmental pollutant. The pathway is well-characterized in bacteria such as Burkholderia sp. strain DNT.

The degradation is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 2,4-DNT, leading to the formation of 4-methyl-5-nitrocatechol and the release of a nitrite group. Subsequently, a monooxygenase, 4-methyl-5-nitrocatechol monooxygenase (DntB), catalyzes the oxidation of 4-methyl-5-nitrocatechol to 2-hydroxy-5-methylquinone, with the concomitant removal of the second nitro group. This quinone is then further metabolized, eventually leading to ring cleavage and entry into central metabolic pathways.

Experimental Protocols

Synthesis of 4-Methyl-5-nitrocatechol

A common method for the synthesis of 4-Methyl-5-nitrocatechol is the nitration of 4-methylcatechol.[3]

Materials:

-

4-methylcatechol

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 4-methylcatechol in concentrated sulfuric acid, maintaining a low temperature using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 4-methylcatechol solution. The temperature should be carefully controlled and kept below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

Purification

The crude 4-Methyl-5-nitrocatechol can be purified by recrystallization.[3]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Filter the hot solution to remove activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of 4-Methyl-5-nitrocatechol.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280 nm and 350 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected spectra would show signals corresponding to the aromatic protons, the methyl group protons, and the aromatic carbons. The specific chemical shifts will depend on the solvent used.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups (e.g., by silylation) is typically required to increase volatility.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure elution of the derivatized compound.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Logical Relationships in Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of 4-Methyl-5-nitrocatechol.

References

An In-depth Technical Guide to the Discovery and History of Nitrocatechol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocatechol compounds, a class of organic molecules characterized by a catechol (1,2-dihydroxybenzene) ring substituted with one or more nitro groups, have garnered significant interest across various scientific disciplines. From their foundational role in organic synthesis to their contemporary applications in pharmacology and atmospheric science, these compounds exhibit a rich history and diverse functionality. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of nitrocatechol compounds, with a particular focus on the prominent 3- and 4-nitrocatechol isomers.

Discovery and History

-

Early Nitration Studies: The nitration of catechol and its derivatives was explored by various chemists in the late 19th and early 20th centuries. These early methods often resulted in mixtures of isomers, making isolation and characterization challenging.

-

Development of Selective Synthesis: Over time, more controlled and selective methods for the synthesis of specific nitrocatechol isomers were developed, allowing for a more systematic study of their properties and potential applications.

-

Pharmacological Significance: The discovery of the therapeutic potential of nitrocatechol derivatives, most notably the development of Entacapone in the 1990s as a COMT inhibitor for the treatment of Parkinson's disease, marked a significant milestone in the history of these compounds. This discovery spurred further research into the biological activities of other nitrocatechol derivatives.

-

Atmospheric and Environmental Importance: In more recent years, nitrocatechols have been identified as important tracer compounds for biomass burning and as components of atmospheric brown carbon, highlighting their role in environmental chemistry and climate science.

Physicochemical Properties of Key Nitrocatechol Isomers

The position of the nitro group on the catechol ring significantly influences the physicochemical properties of the resulting isomer. The following table summarizes key quantitative data for 3-nitrocatechol and 4-nitrocatechol.

| Property | 3-Nitrocatechol | 4-Nitrocatechol |

| Molecular Formula | C₆H₅NO₄ | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol | 155.11 g/mol |

| CAS Number | 6665-98-1 | 3316-09-4 |

| Melting Point | 156 °C[1] | 173-177 °C[2][3] |

| Boiling Point | 278.88 °C (estimate)[1][4] | 278.88 °C (estimate) |

| Water Solubility | 14.88 g/L (at 20.5 °C)[4][5][6] | Soluble[3], Very slightly soluble[7] |

| pKa | 6.90 ± 0.24 (Predicted)[1] | 6.84 (at 25 °C)[3][8] |

| Appearance | Dark Yellow to Very Dark Yellow Solid[1] | Yellow to mustard crystalline powder[3] |

Experimental Protocols for Synthesis

The synthesis of nitrocatechol isomers can be achieved through various methods, with the choice of starting material and reaction conditions determining the final product.

Synthesis of 4-Nitrocatechol from 2-Chloro-4-nitrophenol

This method involves the nucleophilic substitution of a chlorine atom with a hydroxyl group.

Materials:

-

2-Chloro-4-nitrophenol

-

4M Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl)

-

Water

-

Active carbon

-

95% Ethanol

Procedure:

-

A mixture of 2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) and 300 ml of 4M NaOH solution is refluxed with heating for 6 hours.[9]

-

After cooling and filtration with vacuuming, the resulting crystal filtrate is dissolved in a small amount of warm water (60° C.).[9]

-

The solution is adjusted to pH 2.0 with 10% HCl and cooled while stirring.[9]

-

The precipitate is collected by filtration and recrystallized with water to yield 4-nitro-1,2-benzenediol (52.1 g, 84% yield).[9]

-

For further purification, the product can be dissolved in 95% ethanol and decolorized with active carbon.

Synthesis of 3-Nitrocatechol from Catechol

This method involves the direct nitration of catechol.

Materials:

-

Catechol

-

Anhydrous diethyl ether

-

Fuming nitric acid

Procedure:

-

A solution of catechol is prepared in anhydrous diethyl ether.

-

Freshly prepared fuming nitric acid is added to the catechol solution.

-

The resulting 3-nitrocatechol is purified by sublimation and recrystallization.

Biological Significance and Signaling Pathways

Nitrocatechol compounds exhibit a range of biological activities, with the most well-characterized being the inhibition of Catechol-O-methyltransferase (COMT). They have also been investigated for their anti-inflammatory and antimicrobial properties.

COMT Inhibition in Parkinson's Disease

Mechanism of Action: Entacapone, a nitrocatechol derivative, is a selective and reversible inhibitor of COMT. In the treatment of Parkinson's disease, Levodopa (L-DOPA) is administered to increase dopamine levels in the brain. However, L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa, reducing the amount of L-DOPA that can cross the blood-brain barrier. By inhibiting peripheral COMT, Entacapone increases the bioavailability of L-DOPA, leading to more sustained dopaminergic stimulation in the brain.

References

- 1. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. excelra.com [excelra.com]

- 3. 4-NITROCATECHOL | 3316-09-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. chembk.com [chembk.com]

- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of NF-kB-mediated inhibition of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-5-nitrocatechol (4M5NC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrocatechol (4M5NC) is a nitroaromatic compound belonging to the catechol family. Its chemical structure, featuring a catechol ring substituted with both a methyl and a nitro group, suggests potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4M5NC, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug discovery and development.

Chemical Identity

A clear identification of 4M5NC is fundamental for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol[1] |

| Common Name | 4-Methyl-5-nitrocatechol |

| Abbreviation | 4M5NC |

| CAS Number | 68906-21-8[1] |

| Molecular Formula | C₇H₇NO₄[1] |

| Molecular Weight | 169.13 g/mol [1] |

| InChI | InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3[1] |

| InChIKey | WLLRAKCRHPMKNA-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])O)O[1] |

| Synonyms | 4-methyl-5-nitrobenzene-1,2-diol, 1,2-Benzenediol, 4-methyl-5-nitro-[1] |

Physical Properties

The physical properties of 4M5NC are crucial for its handling, formulation, and potential applications. The following table summarizes the available data. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Melting Point | 180-182 °C | Experimental |

| Boiling Point | 354.5 ± 42.0 °C | Predicted |

| Density | 1.5 ± 0.1 g/cm³ | Predicted |

| Appearance | Solid | - |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | Experimental |

| pKa | 7.14 ± 0.24 | Predicted |

| LogP | 1.4 | Predicted[1] |

Experimental Protocols for Physical Property Determination

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry 4M5NC is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or other micro boiling point apparatus, small test tube, capillary tube, thermometer, heating source.

-

Procedure:

-

A small amount of the substance (if liquid) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

-

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Apparatus: Vials with screw caps, shaker or rotator, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of 4M5NC is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of 4M5NC in the filtrate is determined using a suitable analytical method.

-

Chemical Properties and Spectroscopic Data

The chemical properties of 4M5NC are dictated by its functional groups: the catechol hydroxyl groups, the aromatic ring, the methyl group, and the nitro group.

Synthesis of 4-Methyl-5-nitrocatechol

A plausible synthetic route to 4M5NC involves the nitration of 4-methylcatechol.

Caption: Plausible synthetic workflow for 4-Methyl-5-nitrocatechol.

-

Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich aromatic ring of 4-methylcatechol. The directing effects of the hydroxyl and methyl groups will influence the position of nitration.

-

Reagents: 4-methylcatechol, concentrated nitric acid, concentrated sulfuric acid, ice, deionized water.

-

Procedure:

-

4-methylcatechol is dissolved in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a flask cooled in an ice bath.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of 4-methylcatechol with constant stirring, maintaining a low temperature (0-5 °C).

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to allow the reaction to go to completion.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by vacuum filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern. The methyl protons would appear as a singlet in the upfield region. The hydroxyl protons would appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and hydroxyl groups would be deshielded and appear at lower field.

The IR spectrum of 4M5NC is expected to show characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O stretching: Bands in the region of 1200-1300 cm⁻¹.

The mass spectrum of 4M5NC would show a molecular ion peak ([M]⁺) at m/z = 169.13. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the catechol ring.

Biological Activity and Signaling Pathways

The biological activity of 4M5NC is not extensively studied. However, its structural similarity to other catechols and nitroaromatic compounds suggests potential for biological effects. One known role is as a bacterial xenobiotic metabolite in the degradation pathway of 2,4-Dinitrotoluene.[2]

Given the presence of the catechol moiety, 4M5NC could potentially interact with various biological targets, including enzymes and receptors. Catechols are known to be involved in redox cycling and can act as antioxidants or pro-oxidants depending on the cellular environment. The nitro group can also be a site for metabolic reduction, which can lead to the formation of reactive intermediates.

Further research is required to elucidate any specific signaling pathways that may be modulated by 4M5NC and to determine its potential as a therapeutic agent or its toxicological profile.

Caption: Hypothetical signaling interactions of 4M5NC.

Safety and Toxicology

According to the Safety Data Sheet (SDS) for 4-methyl-5-nitrocatechol, the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (kidney, liver) through prolonged or repeated exposure. It is also harmful to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methyl-5-nitrocatechol is a compound with well-defined physical and chemical identifiers. While some of its physical properties have been experimentally determined, others are based on predictions and warrant experimental verification. Its synthesis is achievable through standard organic chemistry reactions, such as the nitration of 4-methylcatechol. The spectroscopic properties of 4M5NC can be reasonably predicted based on its structure and comparison with similar compounds. The biological activity of 4M5NC remains largely unexplored, presenting an opportunity for future research, particularly in the context of drug discovery and toxicology. This guide provides a solid foundation of the current knowledge on 4M5NC and outlines the necessary experimental approaches for its further characterization and investigation.

References

4-Methyl-5-nitrocatechol: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 4-Methyl-5-nitrocatechol (4M5NC). It is intended to be a vital resource for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound. This document consolidates available data on the physical and chemical properties, toxicological profile, and safe handling procedures for 4M5NC. Detailed experimental protocols for its synthesis and analysis are outlined, and potential metabolic pathways and mechanisms of toxicity are discussed. The information is presented to facilitate a thorough understanding of the risks and to promote safe laboratory practices.

Chemical and Physical Properties

4-Methyl-5-nitrocatechol is a nitrotoluene derivative, specifically a substituted catechol.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 4-Methyl-5-nitrocatechol

| Property | Value | Reference(s) |

| CAS Number | 68906-21-8 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol | [1] |

| Synonyms | 4M5NC, 5-Nitro-4-homopyrocatechol, 4-Methyl-5-nitro-1,2-benzenediol | [2] |

| Appearance | Yellow to deep orange solid | [3] |

| Melting Point | >130°C (decomposes) | [4] |

| Solubility | Slightly soluble in chloroform (with sonication), ethyl acetate, and methanol. | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification (Inferred from 4-Nitrocatechol)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data on 4-nitrocatechol and should be used for guidance pending specific testing of 4-Methyl-5-nitrocatechol.

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

References

- 1. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-5-nitrocatechol | CAS#:68906-21-8 | Chemsrc [chemsrc.com]

- 3. 4-METHYL-5-NITROCATECHOL | 68906-21-8 [chemicalbook.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

Commercial Suppliers and Technical Guide for 4-Methyl-5-nitrocatechol

For researchers, scientists, and professionals in drug development, 4-Methyl-5-nitrocatechol (4M5NC) is a significant compound, primarily recognized as a key intermediate in the microbial degradation of 2,4-dinitrotoluene (DNT). This guide provides an in-depth overview of its commercial availability, physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Commercial Availability

4-Methyl-5-nitrocatechol is available from a number of commercial suppliers specializing in research chemicals. While catalog information is subject to change, the following companies have been identified as potential sources for this compound. It is recommended to inquire directly with the suppliers for the most current product specifications and availability.

Identified Commercial Suppliers:

-

Chemsky (Shanghai) International Co., Ltd.[1]

-

Hangzhou Sage Chemical Co., Ltd.[1]

-

Shanghai HuanChuan Industry Co., Ltd.[1]

-

P&S Chemicals[2]

-

Carbosynth China Ltd.[5]

Physicochemical Data

The following table summarizes the key quantitative data for 4-Methyl-5-nitrocatechol. It is important to note that some of these values are predicted and may vary between different commercial batches. For precise experimental work, it is crucial to refer to the certificate of analysis provided by the supplier.

| Property | Value | Source |

| CAS Number | 68906-21-8 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₄ | [2][6] |

| Molecular Weight | 169.13 g/mol | [6] |

| IUPAC Name | 4-methyl-5-nitrobenzene-1,2-diol | [6] |

| Purity | Data not consistently available from suppliers. A synthesized sample reported ~98% purity. | |

| Melting Point | Data not available from commercial suppliers. | |

| Solubility | Data not available from commercial suppliers. | |

| Appearance | Pale yellow to yellow to brown crystals or powder. | [7] |

Biological Significance: Role in 2,4-Dinitrotoluene Degradation

4-Methyl-5-nitrocatechol is a crucial intermediate in the aerobic biodegradation pathway of 2,4-dinitrotoluene (DNT) by various soil bacteria, most notably Pseudomonas sp.[8][9] and Burkholderia sp..[10] In this pathway, a dioxygenase enzyme initiates the degradation of DNT by incorporating two oxygen atoms, leading to the formation of 4-methyl-5-nitrocatechol and the release of the first nitrite molecule.[8][9] Subsequently, a monooxygenase acts on 4-methyl-5-nitrocatechol to remove the second nitro group, forming 2-hydroxy-5-methylquinone.[11][12] This quinone is then further metabolized, eventually leading to ring cleavage and complete mineralization.[11][13]

The following diagram illustrates the initial steps of the 2,4-dinitrotoluene degradation pathway involving 4-methyl-5-nitrocatechol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to 4-Methyl-5-nitrocatechol, including its synthesis and a protocol for assaying its biodegradation.

Protocol 1: Synthesis of 4-Methyl-5-nitrocatechol

This protocol is adapted from a reported chemical synthesis method. As with all chemical syntheses, appropriate personal protective equipment (PPE) should be worn, and the procedure should be carried out in a well-ventilated fume hood.

Materials:

-

4-Methylcatechol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Filtration apparatus

Procedure:

-

Prepare a cooled aqueous solution of 4-methylcatechol in a beaker placed in an ice bath.

-

Slowly add a stoichiometric amount of sodium nitrite to the cooled solution while stirring continuously.

-

Once the sodium nitrite has dissolved, slowly add sulfuric acid dropwise to the reaction mixture. Maintain the temperature of the mixture below 10°C throughout the addition.

-

After the addition of sulfuric acid is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

The resulting precipitate of 4-methyl-5-nitrocatechol can be collected by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum. The purity of the synthesized compound can be confirmed by techniques such as ¹H-NMR spectroscopy.

Protocol 2: Assay for the Biodegradation of 4-Methyl-5-nitrocatechol

This protocol outlines a general method for studying the degradation of 4-methyl-5-nitrocatechol by a microbial culture, such as Pseudomonas sp. strain DNT.

Materials:

-

Culture of Pseudomonas sp. strain DNT (or other suitable microorganism) grown in a minimal salts medium with a suitable carbon source (e.g., succinate).

-

4-Methyl-5-nitrocatechol stock solution (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO and then diluted in minimal salts medium).

-

Minimal salts medium (e.g., M9 medium).

-

Spectrophotometer.

-

Shaking incubator.

-

Sterile culture tubes or flasks.

-

Centrifuge.

-

High-performance liquid chromatography (HPLC) system for metabolite analysis (optional).

Procedure:

-

Grow a culture of Pseudomonas sp. strain DNT in a minimal salts medium supplemented with a primary carbon source (e.g., 10 mM succinate) to a mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.5-0.8).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile minimal salts medium to remove any residual carbon source.

-

Resuspend the washed cells in fresh minimal salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Prepare experimental setups in sterile flasks or tubes containing the washed cell suspension.

-

Add 4-methyl-5-nitrocatechol to the experimental flasks to a final concentration of 50-100 µM. Include a control flask with no cells to monitor for abiotic degradation.

-

Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).

-

At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each flask.

-

Monitor the degradation of 4-methyl-5-nitrocatechol by measuring the decrease in absorbance at its λₘₐₓ (which would need to be determined experimentally) using a spectrophotometer. Alternatively, the disappearance of the parent compound and the appearance of metabolites can be monitored by HPLC analysis. For HPLC, the samples should be centrifuged to remove cells, and the supernatant can be analyzed.

The following diagram illustrates a general workflow for the biodegradation assay.

References

- 1. 4-METHYL-5-NITROCATECHOL | 68906-21-8 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Suppliers of 4-Methyl-5-nitrocatechol (CAS # 68906-21-8) - chemBlink [ww.chemblink.com]

- 6. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrocatechol, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 4-Methyl-5-nitrocatechol

These application notes provide detailed protocols for the enzymatic assay of 4-Methyl-5-nitrocatechol (4M5NC), a key intermediate in the biodegradation of 2,4-dinitrotoluene (DNT) and a substrate for catechol-O-methyltransferase (COMT). The protocols are intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

4-Methyl-5-nitrocatechol (4M5NC) is a dihydroxylated and nitrated aromatic compound.[1][2] It serves as a substrate for at least two distinct enzyme families: bacterial monooxygenases and mammalian catechol-O-methyltransferases. The appropriate enzymatic assay depends on the specific research context, such as studying microbial degradation pathways or investigating the metabolism of xenobiotics by mammalian enzymes.

Bacterial 4-Methyl-5-nitrocatechol Monooxygenase (e.g., DntB): In bacteria such as Pseudomonas sp. and Burkholderia sp., 4M5NC is a key intermediate in the degradation pathway of 2,4-dinitrotoluene (DNT).[3][4] An enzyme, 4-methyl-5-nitrocatechol monooxygenase (DntB), catalyzes the conversion of 4M5NC to 2-hydroxy-5-methylquinone, a reaction that involves the removal of the nitro group and requires NADPH and molecular oxygen.[3][5]

Mammalian Catechol-O-Methyltransferase (COMT): As a catechol derivative, 4M5NC can be a substrate for Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines and other catechol-containing compounds.[6][7][8] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, a reaction that requires magnesium ions (Mg²⁺).[6]

Data Presentation

The following table summarizes the key quantitative parameters for the two primary enzymatic assays for 4-Methyl-5-nitrocatechol.

| Parameter | Bacterial Monooxygenase (DntB) Assay | Mammalian COMT Assay |

| Enzyme Source | Purified or cell extracts from Pseudomonas sp. or Burkholderia sp. | Recombinant human COMT or tissue homogenates |

| Substrate | 4-Methyl-5-nitrocatechol (4M5NC) | 4-Methyl-5-nitrocatechol (4M5NC) |

| Cofactors | NADPH, O₂ | S-adenosyl-L-methionine (SAM), Mg²⁺ |

| Primary Product(s) | 2-hydroxy-5-methylquinone, Nitrite (NO₂⁻) | O-methylated 4M5NC derivatives |

| Optimal pH | Typically neutral (e.g., pH 7.0-8.0) | Typically slightly alkaline (e.g., pH 7.4-8.0) |

| Optimal Temperature | Mesophilic range (e.g., 25-37°C) | 37°C |

| Detection Method | Spectrophotometry (NADPH depletion at 340 nm, Nitrite detection), HPLC | Spectrophotometry, HPLC, Radiometric assays |

Experimental Protocols

Protocol 1: Bacterial 4-Methyl-5-nitrocatechol Monooxygenase (DntB) Assay

This protocol is designed to measure the activity of 4-methyl-5-nitrocatechol monooxygenase by monitoring the consumption of NADPH.

Materials and Reagents:

-

Purified DntB enzyme or cell-free extract

-

4-Methyl-5-nitrocatechol (4M5NC) stock solution (in a suitable solvent like DMSO or ethanol)

-

NADPH stock solution

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

NADPH (final concentration of 100-200 µM)

-

Enzyme solution (a predetermined amount to ensure a linear reaction rate)

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding 4M5NC stock solution to a final concentration in the range of 10-100 µM. Mix thoroughly by gentle inversion.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Control Reactions: Perform control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of NADPH or 4M5NC.

-

Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Mammalian Catechol-O-Methyltransferase (COMT) Assay

This protocol outlines a spectrophotometric assay for COMT activity using 4M5NC as a substrate. The assay is based on the colorimetric determination of the remaining substrate or the formation of the methylated product. A more sensitive method involves HPLC to separate and quantify the substrate and its methylated products.

Materials and Reagents:

-

Recombinant human COMT

-

4-Methyl-5-nitrocatechol (4M5NC) stock solution

-

S-adenosyl-L-methionine (SAM) stock solution

-

Magnesium chloride (MgCl₂) solution

-

Tris-HCl buffer (50 mM, pH 7.6)

-

Perchloric acid (for reaction termination)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

Tris-HCl buffer

-

MgCl₂ (final concentration of 1-5 mM)

-

SAM (final concentration of 100-500 µM)

-

COMT enzyme solution

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding 4M5NC to a final concentration of 10-100 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate (4M5NC) and its O-methylated products using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Detection and Quantification: Monitor the elution profile at a wavelength where both the substrate and products have significant absorbance (e.g., determined by a UV scan). Quantify the amount of product formed by comparing the peak area to a standard curve of the authentic methylated compound.

-

Data Analysis: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.

Visualizations

The following diagrams illustrate the signaling pathway of 4M5NC metabolism by bacterial monooxygenase and the experimental workflow for the COMT enzymatic assay.

Caption: Metabolic pathway of 4-Methyl-5-nitrocatechol by bacterial monooxygenase.

Caption: Experimental workflow for the COMT enzymatic assay of 4-Methyl-5-nitrocatechol.

References

- 1. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-5-nitrocatechol (CHEBI:81666) [ebi.ac.uk]

- 3. Biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Methyl-5-nitrocatechol and its Analogs in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensive research on 4-methyl-5-nitrocatechol in the field of neuroscience is limited, its chemical structure as a nitrocatechol derivative places it within a class of compounds with significant therapeutic interest, primarily as inhibitors of Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, including dopamine.[3][4] Consequently, inhibitors of this enzyme have been successfully developed as adjunct therapies for Parkinson's disease.[1][5][6]

These application notes will, therefore, focus on the established role of nitrocatechol derivatives as COMT inhibitors, providing a framework for the potential investigation and application of 4-methyl-5-nitrocatechol and similar molecules in neuroscience. The protocols and data presented are based on established methodologies for evaluating COMT inhibitors.

Mechanism of Action: COMT Inhibition

In the brain, the enzyme COMT plays a crucial role in the inactivation of dopamine.[7][8][9] Specifically, it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine, converting it to 3-methoxytyramine, which is then further metabolized to homovanillic acid (HVA).[3][9] In conditions characterized by dopamine deficiency, such as Parkinson's disease, inhibiting COMT can preserve dopamine levels.[5]

Nitrocatechol derivatives are potent competitive inhibitors of COMT.[1] The nitro group, being strongly electron-withdrawing, increases the acidity of the catechol hydroxyl groups, which hinders their methylation by COMT.[1] By inhibiting COMT, these compounds prevent the breakdown of dopamine, thereby increasing its bioavailability in the synaptic cleft and enhancing dopaminergic neurotransmission. This is particularly beneficial in Parkinson's disease therapy, where they are used to prolong the effects of L-DOPA, a dopamine precursor.[2][5]

Signaling Pathway: Dopamine Metabolism and COMT Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of nitrocatechols on COMT.

Data Presentation

The inhibitory potency of nitrocatechol derivatives against COMT is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the in vitro COMT inhibitory activity of several nitrocatechol derivatives, providing a reference for the potential efficacy of novel compounds like 4-methyl-5-nitrocatechol.

| Compound | IC50 (µM) | Source Tissue/Enzyme | Reference |

| Nitrocatechol Chalcone Derivative 1 | 0.07 | Rat Liver | [2] |

| Nitrocatechol Chalcone Derivative 2 | 0.29 | Rat Liver | [2] |

| Nitrocatechol Pyrazoline Derivative 24a | 0.048 | Rat Liver | [5] |

| Nitrocatechol Pyrazoline Derivative | 0.21 | Rat Liver | [5] |

| Entacapone (Standard) | 0.25 - 0.23 | Rat Liver | [2][5] |

| Tolcapone (Standard) | 0.26 | Rat Liver | [2] |

Note: The specific derivatives are numbered as in the source literature. This table illustrates the typical range of high potency exhibited by this class of compounds.

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol describes a method to determine the IC50 value of a test compound (e.g., 4-methyl-5-nitrocatechol) for COMT inhibition.

Objective: To quantify the in vitro potency of a test compound in inhibiting COMT activity.

Materials:

-

Recombinant human COMT (soluble form, S-COMT)

-

Test compound (e.g., 4-methyl-5-nitrocatechol) dissolved in a suitable solvent (e.g., DMSO)

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

3,4-dihydroxybenzoic acid (DHBA) or another suitable catechol substrate

-

Magnesium Chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris-HCl or Phosphate buffer (pH 7.4-7.6)

-

Perchloric acid (for reaction termination)

-

HPLC system with a C18 column and an electrochemical or UV detector

-

Microcentrifuge tubes, incubator, centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound. Serially dilute to obtain a range of concentrations.

-

Prepare fresh solutions of SAM, DHBA, MgCl2, and DTT in the buffer.

-

-

Reaction Mixture Setup:

-

Enzyme Pre-incubation:

-

Add the recombinant human COMT to each tube.

-

Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]

-

-

Reaction Initiation and Incubation:

-

Reaction Termination:

-

Stop the reaction by adding a small volume of ice-cold perchloric acid. This will precipitate the enzyme and stop the reaction.[12]

-

-

Sample Preparation for HPLC:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the substrate and the methylated product using an appropriate mobile phase and a C18 column.

-

Quantify the amount of methylated product formed by detecting its peak area.

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow: In Vivo Evaluation of a COMT Inhibitor

Caption: Workflow for in vivo evaluation of a novel COMT inhibitor.

Protocol 2: In Vivo Evaluation in a Parkinson's Disease Animal Model

This protocol provides a general framework for assessing the efficacy of a test compound as a COMT inhibitor in a neurotoxin-induced rodent model of Parkinson's disease.

Objective: To evaluate the ability of a test compound to potentiate the effects of L-DOPA and increase striatal dopamine levels in a Parkinsonian animal model.

Model: 6-hydroxydopamine (6-OHDA) rat model or MPTP mouse model.[13][14][15] These models induce loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[13][14]

Materials:

-

Rodents (rats or mice)

-

Neurotoxin (6-OHDA or MPTP)

-

Stereotaxic apparatus (for 6-OHDA model)

-

Test compound (e.g., 4-methyl-5-nitrocatechol)

-

L-DOPA and a peripheral decarboxylase inhibitor (e.g., Carbidopa)

-

Behavioral testing equipment (e.g., rotarod, cylinder for asymmetry testing)

-

Anesthetics

-

Tissue homogenization equipment

-

HPLC system for neurotransmitter analysis

Procedure:

-

Induction of Parkinson's Disease Model:

-

6-OHDA Model: Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of anesthetized rats using a stereotaxic frame. This creates a lesion of the nigrostriatal dopamine pathway on one side of the brain.

-

MPTP Model: Administer MPTP to mice via systemic injection over several days. This causes a more bilateral loss of dopaminergic neurons.

-

Allow animals to recover for a period (e.g., 2-3 weeks) for the lesion to stabilize.

-

-

Drug Administration:

-

Group the animals (e.g., Sham, Vehicle + L-DOPA, Test Compound + L-DOPA, Positive Control [e.g., Entacapone] + L-DOPA).

-

Administer the test compound or vehicle at a predetermined time before the L-DOPA/Carbidopa administration.

-

-

Behavioral Assessment:

-

Conduct behavioral tests to assess motor function. For example:

-

Rotational Behavior (6-OHDA model): Administer a dopamine agonist (like apomorphine) or L-DOPA and count the number of contralateral rotations. An effective treatment will potentiate the L-DOPA effect and increase rotations.

-

Cylinder Test (6-OHDA model): Assess forelimb use asymmetry during spontaneous exploration.

-

Rotarod Test: Measure motor coordination and balance.

-

-

-

Biochemical Analysis:

-

At the end of the study, euthanize the animals and rapidly dissect the striatum.

-

Homogenize the tissue and analyze the levels of dopamine, DOPAC, and HVA using HPLC with electrochemical detection.

-

An effective COMT inhibitor is expected to increase dopamine levels and decrease HVA levels in the striatum of L-DOPA-treated animals.

-

-

Immunohistochemistry:

-

Perfuse a subset of animals and prepare brain slices for immunohistochemical staining.

-

Stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to confirm the extent of the lesion in the substantia nigra and striatum.

-

Expected Outcomes: A successful novel COMT inhibitor like 4-methyl-5-nitrocatechol would be expected to:

-

Significantly enhance the reversal of motor deficits by L-DOPA in behavioral tests.

-

Lead to a significant increase in striatal dopamine levels and a decrease in HVA levels compared to treatment with L-DOPA alone.

Potential for Neuroprotection

Beyond COMT inhibition, compounds with a catechol structure may possess intrinsic neuroprotective properties. Phenolic compounds, in general, are known for their antioxidant activities, such as scavenging free radicals and chelating transition metals, which can mitigate oxidative stress.[16] Glutamate-induced oxidative stress and excitotoxicity are implicated in neuronal cell death in various neurodegenerative conditions.[17] Studies on other catechol and phenolic derivatives have demonstrated neuroprotective effects in vitro by reducing reactive oxygen species (ROS) and inhibiting apoptotic pathways.[17][18]

While the primary application of nitrocatechols in neuroscience has been focused on symptomatic treatment through COMT inhibition, future research could explore whether 4-methyl-5-nitrocatechol exhibits direct neuroprotective effects in models of oxidative stress-induced neuronal injury.

4-Methyl-5-nitrocatechol, as a member of the nitrocatechol class, holds potential for application in neuroscience research, particularly in the context of Parkinson's disease and other disorders involving dopaminergic dysfunction. The provided protocols offer a standard framework for characterizing its primary mechanism of action as a COMT inhibitor, both in vitro and in vivo. Further investigations are warranted to fully elucidate its pharmacological profile, including its blood-brain barrier permeability, potential for neuroprotection, and safety profile. Such studies will be crucial in determining its viability as a candidate for further drug development.

References

- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 2. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. genomind.com [genomind.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]

- 8. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. criver.com [criver.com]

- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Animal Models for Parkinson’s Disease Research: Trends in the 2000s [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]

- 18. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Dopamine Metabolism Using 4-Methyl-5-nitrocatechol and Other Nitrocatechol COMT Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., IC50 values) and detailed experimental protocols for the direct application of 4-Methyl-5-nitrocatechol in dopamine metabolism studies. It is identified as a nitrocatechol, a class of compounds known to inhibit Catechol-O-methyltransferase (COMT). Therefore, this document provides a general framework for using nitrocatechol COMT inhibitors to study dopamine metabolism, with specific examples and data from the well-characterized, brain-penetrant COMT inhibitor, Tolcapone , to serve as a representative model.

Introduction to Nitrocatechol COMT Inhibitors

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of dopamine and other catecholamines.[1] It primarily catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[2] In the brain, the membrane-bound form of COMT (MB-COMT) is predominant and plays a crucial role in the inactivation of catecholaminergic neurotransmitters.[3] Inhibition of COMT is a key therapeutic strategy, particularly in Parkinson's disease, as it prevents the peripheral degradation of L-DOPA, a dopamine precursor, thereby increasing its bioavailability in the brain.[4][5]

Nitrocatechol-containing compounds, such as 4-Methyl-5-nitrocatechol, are a class of potent COMT inhibitors.[3] The electron-withdrawing nitro group on the catechol ring is a key feature for their inhibitory activity.[3] These inhibitors are valuable tools for researchers studying the role of COMT in dopamine metabolism and for the development of novel therapeutics for neurological disorders.

Mechanism of Action

Nitrocatechol-type inhibitors act as competitive inhibitors of COMT. They bind to the active site of the enzyme, occupying the same binding pocket as the catechol substrates, but are poor substrates for methylation themselves. This prevents the methylation and subsequent inactivation of endogenous catechols like dopamine.

References

- 1. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]

In Vitro Applications of 4-Methyl-5-nitrocatechol: A Review of Available Data

4-Methyl-5-nitrocatechol is identified as a nitrotoluene, specifically a derivative of 2-nitrotoluene with two hydroxy substituents at the 4 and 5 positions.[1][2] It is recognized as a bacterial xenobiotic metabolite and is implicated in the metabolic degradation pathway of 2,4-Dinitotoluene.[1][3] Chemical and physical properties of the compound are available through databases such as PubChem.[1]

While research on related compounds offers some context, it is crucial to note that these findings are not directly transferable to 4-Methyl-5-nitrocatechol. For instance, a closely related compound, 4-methylcatechol (which lacks the nitro group), has been studied for its in vitro effects.

Research on the Related Compound: 4-Methylcatechol

In vitro studies on 4-methylcatechol have demonstrated its ability to induce apoptotic cell death in murine tumor cells.[4] This cytotoxic effect is attributed to its extracellular pro-oxidant action, leading to the generation of hydrogen peroxide.[4] The presence of catalase or reduced-form glutathione was shown to protect cells from the damage induced by 4-methylcatechol.[4]

Potential Areas of Investigation for 4-Methyl-5-nitrocatechol

Given its structural similarity to other nitrocatechol compounds that are known to act as inhibitors of Catechol-O-methyltransferase (COMT), a potential area of in vitro research for 4-Methyl-5-nitrocatechol could be its activity as a COMT inhibitor.[5] However, no specific studies confirming or quantifying this activity have been found.

Hypothetical Experimental Workflow

Should researchers wish to investigate the in vitro properties of 4-Methyl-5-nitrocatechol, a general workflow could be proposed. The following diagram illustrates a hypothetical experimental approach to characterize its biological activity.

Caption: Hypothetical workflow for in vitro evaluation of 4-Methyl-5-nitrocatechol.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the in vitro biological activities of 4-Methyl-5-nitrocatechol. The information available on the related compound, 4-methylcatechol, suggests that 4-Methyl-5-nitrocatechol could possess interesting cytotoxic and pro-oxidant properties. However, without direct experimental evidence, any potential applications or mechanisms of action remain speculative. Further research is required to elucidate the in vitro effects of this compound.

References

- 1. 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-5-nitrocatechol (CHEBI:81666) [ebi.ac.uk]

- 3. 4-METHYL-5-NITROCATECHOL | 68906-21-8 [chemicalbook.com]

- 4. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 4-Methyl-5-nitrocatechol Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrocatechol (4M5NC) is a nitrocatechol derivative with potential therapeutic applications as a Catechol-O-methyltransferase (COMT) inhibitor. COMT is a key enzyme responsible for the degradation of catecholamine neurotransmitters, such as dopamine. Inhibition of COMT can lead to increased dopamine levels in the brain, a strategy employed in the management of neurodegenerative conditions like Parkinson's disease. These application notes provide detailed protocols for evaluating the efficacy of 4M5NC in established preclinical animal models of Parkinson's disease.

Mechanism of Action: COMT Inhibition

4M5NC, as a nitrocatechol, is predicted to act as a competitive inhibitor of COMT. By binding to the active site of the enzyme, it prevents the methylation and subsequent inactivation of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Caption: Proposed mechanism of 4M5NC as a COMT inhibitor.

Animal Models for Efficacy Testing

The following rodent models are widely accepted for studying Parkinson's disease and are suitable for evaluating the efficacy of 4M5NC.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model induces a specific and progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease

The MPTP model results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.

Experimental Protocols

Protocol 1: 6-OHDA-Induced Nigrostriatal Lesion in Rats

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare fresh and protect from light.

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm from the dural surface.

-

-

6-OHDA Injection:

-

Slowly lower the Hamilton syringe needle to the target coordinates.

-

Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals for recovery.

Caption: Experimental workflow for the 6-OHDA rat model.

Protocol 2: MPTP-Induced Parkinsonism in Mice

Objective: To induce dopaminergic neurodegeneration using the neurotoxin MPTP.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride

-

Sterile saline (0.9%)

Procedure:

-

MPTP Administration (Sub-acute regimen):

-

Dissolve MPTP in sterile saline to a concentration of 2 mg/mL.

-

Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg once daily for 4 consecutive days.

-

A control group should receive saline injections.

-

-

Post-injection Monitoring: House the mice in a well-ventilated area and monitor for any adverse effects. The neurodegenerative process develops over the following days to weeks.

Caption: Experimental workflow for the MPTP mouse model.

Efficacy Assessment

Behavioral Testing

A battery of behavioral tests should be performed to assess motor function.

| Behavioral Test | Description | Parameters Measured |

| Cylinder Test | Assesses forelimb use asymmetry in a novel environment. The animal is placed in a transparent cylinder, and the number of wall touches with each forepaw is recorded. | Number of ipsilateral and contralateral forelimb contacts. |

| Rotarod Test | Evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. | Latency to fall (seconds). |

| Pole Test | Measures bradykinesia and motor coordination. The time taken for the animal to turn and descend a vertical pole is recorded. | Time to turn (T-turn) and total time to descend (T-total). |

| Apomorphine-Induced Rotations (6-OHDA model) | Unilateral dopamine depletion leads to supersensitivity of postsynaptic dopamine receptors. Administration of a dopamine agonist like apomorphine induces contralateral rotations. | Number of contralateral rotations per minute. |

Immunohistochemistry

Objective: To quantify the extent of dopaminergic neuron loss.

Procedure:

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected. Brains are fixed, cryoprotected, and sectioned.

-

Tyrosine Hydroxylase (TH) Staining:

-

Sections are incubated with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis.

-

A secondary antibody conjugated to a chromogen or fluorophore is then applied.

-

-